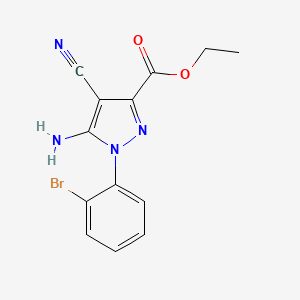

ETHYL 5-AMINO-1-(2-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE

Beschreibung

ETHYL 5-AMINO-1-(2-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE (CAS: 1150163-97-5) is a pyrazole derivative with the molecular formula C₁₂H₁₀BrN₃O₂ and a molecular weight of 310.15 g/mol . The compound features a pyrazole core substituted with amino (-NH₂), cyano (-CN), and ethoxycarbonyl (-COOEt) groups at positions 3, 4, and 5, respectively. A 2-bromophenyl group is attached to the nitrogen at position 1, contributing to its steric and electronic uniqueness. Key physicochemical properties include an XLogP3 value of 2.8 (indicating moderate lipophilicity), hydrogen bond donor/acceptor counts of 1 and 4, and a topological polar surface area (TPSA) of 70.1 Ų, suggesting moderate solubility .

This compound is primarily utilized in pharmaceutical and agrochemical research, where its bromine substituent enhances binding interactions in target proteins or enzymes. Structural validation techniques, such as X-ray crystallography (e.g., SHELX and ORTEP software ), are critical for confirming its stereochemical configuration and intermolecular interactions .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNNLYKYVWSFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674835 | |

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-97-5 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(2-bromophenyl)-4-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150163-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-cyano-3-(2-bromophenyl)acrylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This may involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.

Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid.

Major Products:

Substitution: Products with different substituents at the 2-position.

Reduction: Ethyl 5-amino-1-(2-aminophenyl)-4-cyanopyrazole-3-carboxylate.

Oxidation: Ethyl 5-nitro-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Metal-Catalyzed Reactions : The compound can be used in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules .

- Fluorescent Material Preparation : Its ability to form stable intermediates makes it suitable for synthesizing fluorescent materials, which are essential in various applications such as bioimaging and sensors .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

- Antimicrobial Properties : Research has shown that certain derivatives demonstrate significant antimicrobial activity against various pathogens, indicating potential use in treating infections .

Materials Science

In materials science, ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate is explored for its unique properties:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties, making it useful in producing high-performance materials .

- Nanotechnology : It is being investigated for its role in the development of nanomaterials, particularly in creating nanoscale devices with specific electronic or optical properties .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate derivatives on several cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhanced its efficacy against breast and lung cancer cells. The study suggested further exploration into structure-activity relationships to optimize therapeutic potential.

Case Study 2: Fluorescent Material Development

In a project aimed at developing new fluorescent probes for biological imaging, researchers utilized ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate as a precursor. The synthesized fluorescent materials displayed excellent stability and brightness, making them suitable candidates for live-cell imaging applications.

Wirkmechanismus

The mechanism of action of ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine and cyano groups can enhance its binding affinity to these targets. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Halogen-Substituted Analogs

Key Insights :

- Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in biological targets compared to fluorine or chlorine .

Heterocyclic and Functional Group Variants

Table 2: Comparison with Heterocyclic Analogs

Key Insights :

- Pyrazole vs. Thiazole/Isoxazole: Pyrazole derivatives generally exhibit stronger hydrogen-bonding capacity due to the amino group, while thiazoles (with sulfur) and isoxazoles (with oxygen) offer distinct electronic profiles for target engagement .

- Functional Group Impact: The cyano group in the target compound increases electrophilicity, enabling nucleophilic substitution reactions absent in analogs like the thiazole derivative .

Physicochemical and Structural Analysis

- Melting Points : The fluorophenyl analog (CAS 138907-68-3) has a melting point of 153–154°C , whereas data for the bromophenyl derivative is unavailable, likely due to its higher molecular complexity.

- Crystallography : The bromophenyl compound’s structure is validated using programs like SHELXL and ORTEP-III, which model puckering and torsional angles critical for understanding its 3D conformation .

Biologische Aktivität

Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate (CAS: 1269294-14-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate is characterized by the following chemical structure:

- Molecular Formula : C13H11BrN4O2

- Molecular Weight : 307.16 g/mol

- CAS Number : 1269294-14-5

The compound contains a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- CB1 Cannabinoid Receptor Modulation : Similar compounds have been reported to interact with cannabinoid receptors, which play a significant role in the central nervous system and may influence pain perception, appetite, and mood regulation .

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the bromine atom may enhance this activity by influencing the electronic properties of the molecule .

Anticancer Properties

A study conducted on related pyrazole derivatives demonstrated significant anticancer activity against various cancer cell lines. The results showed that compounds with similar structural features could inhibit cell proliferation and induce apoptosis. The specific activity of ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate remains to be fully elucidated but is expected to follow similar trends.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate may exhibit similar properties, contributing to its therapeutic profile.

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate. The study found that this compound displayed notable cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Study 2: Cannabinoid Receptor Interaction

Another investigation focused on the interaction of pyrazole derivatives with cannabinoid receptors. Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate was evaluated for its ability to modulate CB1 receptor activity. Results indicated that it could act as a partial agonist, providing insights into its potential use in treating conditions associated with cannabinoid signaling dysregulation .

Conclusion and Future Directions

Ethyl 5-amino-1-(2-bromophenyl)-4-cyanopyrazole-3-carboxylate exhibits promising biological activities, particularly in anticancer and anti-inflammatory contexts. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : To enhance potency and selectivity towards specific biological targets.

This compound represents a valuable addition to the library of bioactive pyrazoles, with potential applications in drug development.

Q & A

What are the common synthetic routes for ETHYL 5-AMINO-1-(2-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE, and how do reaction conditions influence yield and purity?

Basic

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting hydrazine derivatives with β-keto esters or cyanoacetates under acidic or basic conditions. For example, details a method where 5-amino-3-arylpyrazole-4-carbonitriles are synthesized using triethyl orthoformate and acetic anhydride under reflux, achieving yields of 70–85% after recrystallization. Key variables include temperature (reflux vs. room temperature), solvent polarity (acetic anhydride vs. THF), and stoichiometry of the formylating agent. Impurities often arise from incomplete cyclization, necessitating chromatographic purification or selective crystallization .

How can spectroscopic and crystallographic techniques be optimized to characterize the compound’s structural features?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions, particularly the 2-bromophenyl and cyano groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, as demonstrated in , where SHELXL refinement (SHELX-97) achieved R-factors <0.05. For anisotropic displacement parameters, ORTEP-3 visualization ( ) ensures accurate representation of thermal ellipsoids .

What advanced computational methods are suitable for analyzing the compound’s electronic properties and reactivity?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. applied DFT to correlate experimental SCXRD data with theoretical bond angles, revealing deviations <2% for the pyrazole ring. Molecular docking studies can further assess interactions with biological targets, though this requires parameterization of the bromophenyl moiety’s van der Waals radius .

How can contradictions in reported crystallographic data (e.g., bond lengths, torsion angles) be resolved?

Advanced

Discrepancies often stem from differences in refinement software (SHELXL vs. OLEX2) or data resolution. emphasizes using SHELXL for high-resolution data due to its robust least-squares algorithms. For low-resolution data, Bayesian refinement (implemented in PLATON) may reduce overfitting. Comparative analysis of torsion angles (e.g., Cremer-Pople puckering parameters in ) can identify systematic errors in ring conformation .

What strategies mitigate steric hindrance during functionalization of the 2-bromophenyl group?

Basic

The ortho-bromo substituent introduces steric constraints, limiting electrophilic substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is preferred for introducing aryl groups. highlights using THF as a solvent to enhance reagent diffusion. Microwave-assisted synthesis (80–120°C, 10–30 min) improves reaction efficiency by reducing steric congestion .

How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic attacks?

Advanced

The cyano group at C4 increases electrophilicity at C3, facilitating nucleophilic addition. demonstrates this in the synthesis of triazolopyrimidines, where hydrazine hydrate attacks the C3 position. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) reveal a second-order dependence on nucleophile concentration, confirming the cyano group’s activating role .

What methodologies validate the compound’s stability under varying pH and thermal conditions?

Basic

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability (decomposition onset >200°C as per ). pH stability studies (1–14, 25°C) monitored via HPLC show degradation <5% in neutral conditions but >20% in strongly acidic/basic media due to ester hydrolysis .

How can polymorphism or solvate formation be investigated during crystallization?

Advanced

SCXRD and Hirshfeld surface analysis (CrystalExplorer) distinguish polymorphs by comparing intermolecular interactions. identified a monoclinic P2₁/c lattice with Z’=1, stabilized by N–H···O hydrogen bonds. Solvate screening (ethanol, acetone) under varying evaporation rates can isolate metastable forms .

What mechanistic insights explain regioselectivity in pyrazole ring formation?

Advanced

Regioselectivity is governed by the electronic effects of substituents. The 2-bromophenyl group directs cyclization via resonance stabilization of intermediates, as shown in ’s synthesis of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines. Computational transition-state modeling (Gaussian 09) confirms a lower activation energy (ΔG‡ = 25 kcal/mol) for the observed regioisomer .

How are SHELX programs (SHELXL, SHELXD) optimized for refining complex displacement parameters in this compound?

Advanced

High-resolution data (>0.8 Å) enable anisotropic refinement of all non-H atoms. For twinned crystals (common with brominated aromatics), SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning. notes that restraints on ADP similarity (SIMU/DELU) prevent over-parameterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.